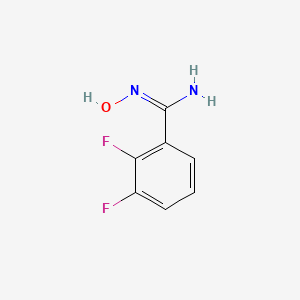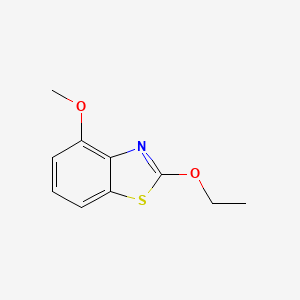![molecular formula C44H32N2O12 B13788925 (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)
(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple functional groups, including dioxopyrrolidinyl and oxobutoxy groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate undergoes various chemical reactions, including substitution, addition, and condensation reactions. These reactions are facilitated by the presence of reactive functional groups such as dioxopyrrolidinyl and oxobutoxy .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while addition reactions can result in the formation of more complex structures .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate is used as a crosslinking agent for proteins and other biomolecules. This property makes it valuable in the study of protein-protein interactions and the development of biomaterials .
Medicine: Its ability to form stable complexes with biomolecules makes it a promising candidate for targeted drug delivery .
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds:
- (2,5-Dioxopyrrolidin-1-yl) 4-(pyren-1-yl)butanoate
- (2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate
- (2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
Uniqueness: The uniqueness of (2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate lies in its complex structure and the presence of multiple reactive functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C44H32N2O12 |
|---|---|
Molecular Weight |
780.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate |
InChI |
InChI=1S/C44H32N2O12/c47-31-11-8-26-20-24-6-10-28(56-18-2-4-38(54)58-46-35(51)15-16-36(46)52)22-30(24)42-40(26)43(31)41-29-21-27(9-5-23(29)19-25-7-12-32(48)44(42)39(25)41)55-17-1-3-37(53)57-45-33(49)13-14-34(45)50/h5-12,19-22H,1-4,13-18H2 |
InChI Key |
RFBDKTFVIPLHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCOC2=CC3=C4C5=C(C=CC(=O)C5=C6C7=C(C=CC(=C7)OCCCC(=O)ON8C(=O)CCC8=O)C=C9C6=C4C(=O)C=C9)C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)
![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)


![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)


![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
